ジメトモルフ

概要

説明

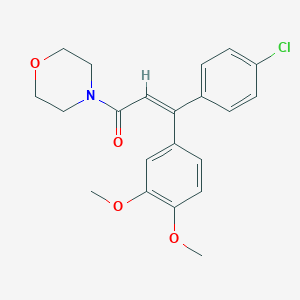

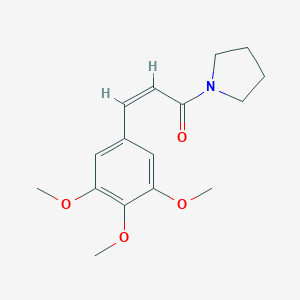

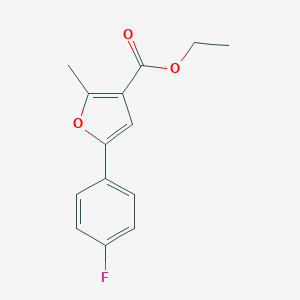

Dimethomorph is a fungicide with systemic function . It is used for treating mildew and root rot caused by organisms such as Pythium and Phytophthora species . It is a cinnamic acid derivative and a member of the morpholine chemical family . Dimethomorph is a mixture of E- and Z-isomers in the ratio of about 1:1 and only the Z-isomer has the fungicidal activity .

Synthesis Analysis

The synthesis of Dimethomorph involves treating 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials and a copper and vanadium compound catalyst as an alkaline catalyst . This method enables the synthesis yield to reach above 93% .

Molecular Structure Analysis

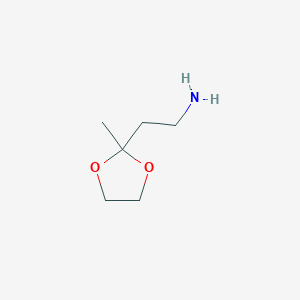

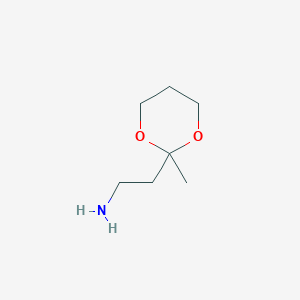

The molecular formula of Dimethomorph is C21H22ClNO4 . The molecular weight is 387.86 g/mol . The E/Z isomer ratio ranges from 40/60 to 50/50 % w/w .

Chemical Reactions Analysis

Dimethomorph is analyzed using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) . The average recoveries of Dimethomorph ranged from 83 to 108%, and relative standard deviations (RSD) ranged from 1 to 11% .

Physical And Chemical Properties Analysis

Dimethomorph is a white crystalline odorless solid at room temperature . Its melting point is 125.2 - 149.2 °C . The relative density is 1.318 g/cm3 at 20 °C . The solubility in water is 0.06 g/litre .

科学的研究の応用

タロ疫病の防除

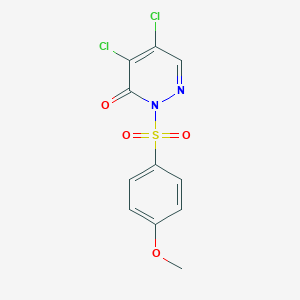

ジメトモルフは、タロ疫病を効果的に防除する広域スペクトル殺菌剤です . ある研究では、世界で2番目に大きなタロ生産国である中国で、15%のフルオピモミドと25%のジメトモルフを含む市販の懸濁濃縮製剤が登録されていることが示されました .

キュウリのうどんこ病の防除

ジメトモルフは、キュウリのうどんこ病の防除にも使用されます . この病気はキュウリの生産にとって深刻な脅威であり、ジメトモルフの使用は病気の影響を大幅に軽減することができます。

稲いもち病の防除

稲いもち病は、ジメトモルフで防除できるもう1つの植物病です . この病気は稲の生産において大きな問題であり、ジメトモルフの使用はそれを効果的に管理するのに役立ちます。

卵菌類およびリゾクトニア病の防除

フルオピモミドは、新しく開発された広域スペクトル殺菌剤であり、主に卵菌類およびリゾクトニア病の防除に使用されます . フルオピモミドとジメトモルフの両方を含有する製剤が開発され、さまざまな植物病の防除のための広域スペクトルソリューションを提供しています .

タロにおける残留分析

タロのサンプルにおけるフルオピモミドとジメトモルフの残留物を同時に検出するための高速液体クロマトグラフィータンデム質量分析法が開発されました . その結果、2つの殺菌剤の残留物は、施用後14日以内に定量限界(LOQ)以下であることが示されました .

ライチにおける残留分析

ジメトモルフの残留物をライチで分析するのにも同様の方法が使用されました . その研究では、ジメトモルフの残留物は主に皮に集中していることがわかりました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1

作用機序

Target of Action

Dimethomorph is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes .

Mode of Action

Dimethomorph inhibits the formation of oomycete cell walls . It interacts with its target, the ergosterol synthesis pathway, by inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the cell wall membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .

Biochemical Pathways

The primary biochemical pathway affected by Dimethomorph is the ergosterol synthesis pathway . By inhibiting this pathway, Dimethomorph prevents the formation of ergosterol, a critical component of fungal cell membranes. This disruption leads to the breakdown of the cell wall and ultimately results in the death of the pathogen .

Pharmacokinetics (ADME Properties)

It is known that dimethomorph is a systemic fungicide , which suggests that it is absorbed and distributed throughout the plant to provide protection against fungal pathogens.

Result of Action

The molecular and cellular effects of Dimethomorph’s action result in the death of the pathogen. By inhibiting ergosterol synthesis, Dimethomorph disrupts the integrity of the fungal cell wall, leading to the decomposition of the sporangium wall and the death of the pathogen . In human cells, specifically Jurkat T cells, Dimethomorph has been shown to have potential immunotoxicity, even at low concentrations .

Safety and Hazards

Dimethomorph may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .

生化学分析

Biochemical Properties

Dimethomorph is a member of the morpholine group of fungicides . It interacts with various enzymes and proteins, disrupting fungal cell wall formation . This interaction inhibits the growth of fungi, making Dimethomorph an effective fungicide.

Cellular Effects

Dimethomorph has been shown to have effects on human Jurkat T cells, indicating potential immunotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dimethomorph involves disruption of fungal cell wall formation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Dimethomorph has been observed to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation within 14 days post-application . This indicates the product’s stability and degradation over time.

Dosage Effects in Animal Models

In animal models, Dimethomorph has been shown to be relatively non-toxic when administered acutely . At high doses (1000 mg/kg/day), decreased body weight gain was observed in both male and female rats .

Metabolic Pathways

Dimethomorph is involved in metabolic pathways that disrupt fungal cell wall formation . It interacts with enzymes that contribute to these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Dimethomorph, when applied as a foliar spray, penetrates the leaf surface and is translocated within the leaf, providing protectant action against plant pathogenic Phytophthora species and a number of downy mildew diseases of fruit, vegetables, and potatoes .

Subcellular Localization

Given its mode of action, it is likely to be localized in areas where it can effectively disrupt fungal cell wall formation

特性

| { "Design of the Synthesis Pathway": "The synthesis of Dimethomorph involves the reaction of two main starting materials, namely, 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol and 2,6-dimethylphenol. The reaction involves several steps including protection, alkylation, deprotection, and oxidation to yield the final product.", "Starting Materials": [ "4-(4-chlorophenyl)-2-methyl-3-butene-2-ol", "2,6-dimethylphenol", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Protection of 2,6-dimethylphenol with methyl iodide and sodium hydride to form 2,6-dimethylphenyl methyl ether", "Alkylation of 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol with 2,6-dimethylphenyl methyl ether using hydrochloric acid and sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol", "Deprotection of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol using sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol", "Oxidation of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol with sodium nitrite, copper sulfate, and sodium acetate in acetic acid to form Dimethomorph", "Purification and isolation of Dimethomorph" ] } | |

| 110488-70-5 | |

分子式 |

C21H22ClNO4 |

分子量 |

387.9 g/mol |

IUPAC名 |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

InChIキー |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

異性体SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

正規SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

密度 |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

| 110488-70-5 | |

物理的記述 |

Colorless odorless solid; [Merck Index] |

ピクトグラム |

Environmental Hazard |

賞味期限 |

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |

溶解性 |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

同義語 |

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |

蒸気圧 |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B118674.png)